molecular formula C27H24N2O4S B297909 Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B297909
M. Wt: 472.6 g/mol
InChI Key: VAAXNBRXBWQGAU-JKTGJUOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that belongs to the class of thiazolidinone derivatives. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymatic pathways and signaling pathways in the body. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent pharmacological effects at relatively low concentrations. However, this compound also has some limitations for lab experiments. It is highly lipophilic and may exhibit poor solubility in aqueous solutions. This compound may also exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the scientific research on Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is to further investigate the mechanism of action of this compound and its potential targets in the body. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Additionally, future research could focus on the development of novel analogs of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate with improved pharmacological properties and reduced toxicity.

Synthesis Methods

The synthesis of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 2-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidine-2-thione. This intermediate is then reacted with 4-aminobenzoic acid methyl ester in the presence of triethylamine to form the final product.

Scientific Research Applications

Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 4-[[(5E)-3-ethyl-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H24N2O4S/c1-3-29-25(30)24(34-27(29)28-22-15-13-20(14-16-22)26(31)32-2)17-21-11-7-8-12-23(21)33-18-19-9-5-4-6-10-19/h4-17H,3,18H2,1-2H3/b24-17+,28-27?

InChI Key

VAAXNBRXBWQGAU-JKTGJUOXSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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